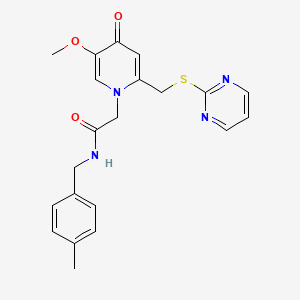

Tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

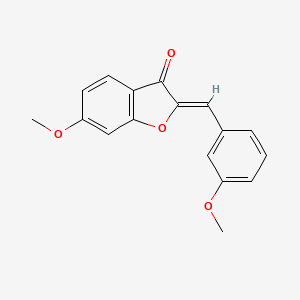

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule. For “tert-Butyl 3- (aminomethyl)benzylcarbamate hydrochloride”, the InChI Code is1S/C13H20N2O2.ClH/c1-13 (2,3)17-12 (16)15-9-11-6-4-5-10 (7-11)8-14;/h4-7H,8-9,14H2,1-3H3, (H,15,16);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume. For “tert-butyl 3-aminobenzylcarbamate”, the density is 1.1±0.1 g/cm3, boiling point is 386.0±25.0 °C at 760 mmHg, and the vapor pressure is 0.0±0.9 mmHg at 25°C .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

"Tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate" and its derivatives have been utilized in the synthesis of complex molecules that are relevant in pharmacology and materials science. For example, the scale-up synthesis using continuous photo flow chemistry has been explored for the production of deuterium-labeled cyclobutane derivatives. These derivatives serve as building blocks for various biologically active compounds, demonstrating the molecule's utility in synthesizing internal standards of drug candidate compounds for pharmacokinetic studies (Yamashita et al., 2019).

Structural and Molecular Studies

The molecule has also been the focus of structural and molecular studies, leading to the synthesis of cyclic amino acid esters. These studies provide insights into the molecular structure of such compounds, contributing to a deeper understanding of their potential applications in medicinal chemistry and material science (Moriguchi et al., 2014).

Innovative Synthetic Routes

Research has shown innovative synthetic routes involving "Tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate" for the synthesis of enantiomerically pure compounds. These routes highlight significant improvements and optimizations over traditional methods, enabling the scalable production of complex molecules. Such advancements underscore the molecule's role in facilitating efficient and enantioselective synthesis within organic chemistry (Maton et al., 2010).

Application in Coupling Reactions

The compound has been employed as an intermediate in coupling reactions, proving its versatility in synthesizing diverse carboxylic acids. This methodology has been effective for both aromatic and aliphatic acids, showcasing the compound's broad utility in organic synthesis and drug development processes (Laborde et al., 2008).

Safety and Hazards

The safety and hazards of a compound are typically provided in its Safety Data Sheet (SDS). For “tert-Butyl 3- (aminomethyl)benzylcarbamate hydrochloride”, the safety information includes pictograms, signal word, hazard statements, and precautionary statements . It’s important to handle this compound with care, using personal protective equipment, and in a well-ventilated area.

Propriétés

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)7-4-10(13,5-7)6-11/h7,13H,4-6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBAEMGSFOCXIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C1)(CN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2,3'-bifuran]-5-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2930688.png)

![(2,4-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2930691.png)

![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide](/img/structure/B2930703.png)

![2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2930704.png)

![N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2930705.png)

![2-benzyl-N-cyclohexyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2930706.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2930707.png)

![3-phenyl-7-{[2-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930710.png)